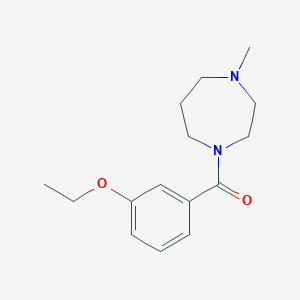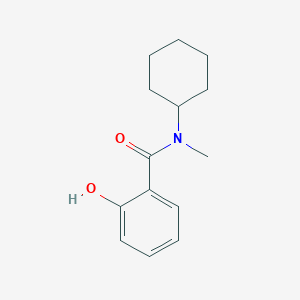![molecular formula C21H27N3O B5379201 N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has shown promise in the treatment of various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key enzyme involved in the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell activation and survival. Inhibition of BTK by N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide blocks downstream signaling events, leading to decreased B cell proliferation and survival. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to inhibit BTK-mediated activation of NF-κB and other transcription factors, which are critical for the survival of B cell malignancies.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. In preclinical models, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated potent antitumor activity, with induction of apoptosis and inhibition of proliferation in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown favorable pharmacokinetic properties, with high oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated antitumor activity in preclinical models. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and scheduling in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide and other BTK inhibitors. These include the exploration of combination therapies with other targeted agents, such as venetoclax and lenalidomide, as well as the investigation of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide in other B cell malignancies and autoimmune diseases. Furthermore, the development of biomarkers for patient selection and monitoring of response to therapy will be critical for the successful clinical development of BTK inhibitors.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 2-ethylphenol with 2-bromoethyl acetate to form the corresponding ester, which is then treated with 4-(2-methylphenyl)-1-piperazine to form the final product. The synthesis has been optimized for high yield and purity, and the compound has been extensively characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown potent inhibition of BTK activity and induction of apoptosis in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-5-6-10-19(18)22-21(25)16-23-12-14-24(15-13-23)20-11-7-4-8-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHNJBUWIZTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)


![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylurea](/img/structure/B5379230.png)